alpha-Cuparenone

Description

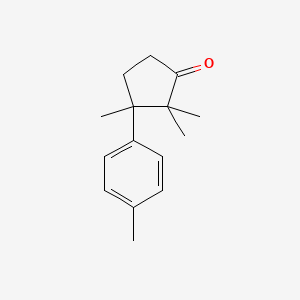

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethyl-3-(4-methylphenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(15,2)3/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQNNBVTDFXXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(=O)C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Initial Characterization in Scientific Literature

The first encounter with the cuparene family of sesquiterpenes dates back to the mid-20th century. The initial isolation and structural elucidation of α-cuparenone were reported in the 1960s. Scientists Chetty and Dev first isolated the compound in 1964 from the essential oil of the coniferous tree Thuja orientalis (now known as Platycladus orientalis).

Subsequent work by Irie and colleagues in 1967 further solidified the structural characterization of α-cuparenone. These early investigations relied on classical chemical degradation methods combined with spectroscopic techniques of the era, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, to determine its bicyclic structure containing a cyclopentane (B165970) ring fused to a p-tolyl moiety. A key structural feature identified was the presence of a quaternary stereocenter, a carbon atom bonded to four other carbon atoms, which would later become a focal point of synthetic research.

Table 1: Key Milestones in the History of Alpha-Cuparenone

| Milestone | Year | Key Researchers/Contributors | Significance |

| Isolation | 1964 | Chetty & Dev | First reported isolation from Thuja orientalis. |

| Structure Elucidation | 1967 | Irie et al. | Confirmed the chemical structure of the compound. |

| First Total Synthesis | 1960s-1970s | Various Groups | Established foundational routes to the molecule. |

| Focus of Enantioselective Synthesis | 1980s-Present | Numerous Research Groups | Became a benchmark for developing stereoselective reactions. |

Natural Occurrence and Chemodiversity

Gas Chromatography (GC)

Gas chromatography is widely used for the analysis of volatile compounds like α-cuparenone in essential oils. The separation is based on the partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column. csun.edu

In a study analyzing the chemical composition of yarrow (Achillea millefolium) essential oil, α-cuparenone was identified and quantified using GC with Flame Ionization Detection (GC-FID). scispace.com The specific parameters used in such analyses are critical for achieving resolution from other components in the oil.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | GC-FID | scispace.com |

| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) | scispace.com |

| Oven Temperature Program | 60°C (10 min) to 180°C at 3°C/min | scispace.com |

| Injector Temperature | 250°C | scispace.com |

| Detector Temperature | 250°C | scispace.com |

| Carrier Gas | Helium | scispace.com |

| Retention Index | 1684.6 | scispace.com |

Furthermore, preparative gas chromatography (Prep-GC) has been successfully used to isolate related compounds, such as 10,11-dihydro-alpha-cuparenone from the moss Mnium hornum, demonstrating the utility of GC for obtaining pure samples of these sesquiterpenes for further structural elucidation. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another key technique, particularly valuable for the analysis of enantiomers (chiral separation) of α-cuparenone. lookchem.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. waters.com The separation selectivity is determined by the chemical nature of the analyte, stationary phase, and mobile phase. inacom.nl

For chiral separations, specialized stationary phases are required. In research involving the total synthesis of (+)-α-cuparenone, HPLC with a chiral column was used to determine the enantiomeric excess (ee) of the synthesized product. lookchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Chiral HPLC | lookchem.com |

| Column | Chiralpak AD-H | lookchem.com |

| Application | Determination of enantiomeric excess (ee) | lookchem.com |

Proposed Biogenetic Routes to the Cuparene Skeleton

The biosynthesis of all sesquiterpenes, including α-cuparenone, originates from farnesyl pyrophosphate (FPP). mdpi.commdpi.com FPP is synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.comrsc.org

The proposed biogenetic route to the cuparene skeleton involves a series of carbocation-driven cyclization and rearrangement reactions initiated from FPP. The key steps are outlined below:

Ionization and Isomerization: The process starts with the ionization of FPP, where the pyrophosphate group departs, forming a farnesyl cation. This cation can then isomerize to a nerolidyl cation. researchgate.net

First Cyclization (1,6-cyclization): The nerolidyl cation undergoes a 1,6-cyclization to form a key intermediate, the bisabolyl cation. beilstein-journals.org This intermediate is a common branching point in the biosynthesis of many different sesquiterpenes.

Second Cyclization and Rearrangement: The formation of the cuparene skeleton from the bisabolyl cation is a subject of detailed study. One proposed mechanism involves a second cyclization event. Quantum chemical calculations support a mechanism involving a 1,5-proton shift within the bisabolyl cation, followed by cyclization to form the five-membered ring characteristic of the cuprenyl cation. nih.gov This is considered a more favorable pathway than a direct cyclization to a less stable secondary cation. beilstein-journals.org

Final Product Formation: The final hydrocarbon, cuparene, is formed by the deprotonation of the cuprenyl cation. beilstein-journals.org Subsequent oxidation of the cuparene skeleton, a reaction often catalyzed by cytochrome P450 monooxygenases, leads to the formation of α-cuparenone. mdpi.comrsc.org

This proposed pathway is supported by the co-occurrence of various sesquiterpenes in organisms that produce cuparene. For example, studies on the fungus Fusarium verticillioides have identified (R)-cuparene alongside other sesquiterpenes like (R)-β-bisabolene, which originates from the same bisabolyl cation intermediate. nih.gov

Role of Terpene Synthases and Related Enzymes

The intricate cascade of reactions transforming the linear FPP into the bicyclic cuparene skeleton is catalyzed by a class of enzymes known as terpene synthases (TPSs), also referred to as terpene cyclases. mdpi.comrsc.org These enzymes are responsible for the remarkable diversity of terpene structures found in nature.

Terpene Synthases (TPSs): TPS enzymes bind the FPP substrate in a specific conformation within a hydrophobic active site cleft. diva-portal.org They facilitate the initial ionization of FPP, a step that is dependent on divalent metal ions like Mg²⁺. diva-portal.orgpnas.org The active site then acts as a template, guiding the subsequent carbocation cascade of cyclizations and rearrangements while shielding the highly reactive intermediates from premature quenching by water or other nucleophiles. researchgate.netnih.gov

In fungi, a well-characterized enzyme, trichodiene (B1200196) synthase , is known to produce trichodiene as its main product but also generates cuparene and other sesquiterpenes as side products. nih.govdiva-portal.org This suggests that the active sites of these enzymes can be promiscuous, allowing for the formation of multiple products from a single substrate. rsc.org For instance, the enzyme Cop6 from the fungus Coprinus cinereus produces α-cuprenene and cuparene as major products. mdpi.comdiva-portal.org Similarly, some plant terpene synthases have been shown to produce (-)-cuparene. nih.gov

The product distribution of a terpene synthase can be altered by subtle changes in its amino acid sequence. Site-directed mutagenesis studies on trichodiene synthase have shown that mutating specific residues in the active site can lead to the formation of different sesquiterpenes, including bisabolene (B7822174) and cuprenene, which are not produced by the wild-type enzyme. hebmu.edu.cn This highlights the crucial role of the enzyme's three-dimensional structure in controlling the reaction pathway.

Cytochrome P450 Monooxygenases: Following the formation of the cuparene hydrocarbon skeleton by a terpene synthase, further structural modifications occur. The conversion of cuparene to α-cuparenone involves an oxidation step. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (CYP450s). mdpi.comrsc.org These enzymes introduce oxygen atoms into the terpene backbone, leading to a vast array of functionalized terpenoids. In the biosynthesis of enokipodins, which are highly oxygenated cuparene-type sesquiterpenes, a network of oxidation steps catalyzed by redox enzymes, likely including CYP450s, builds complexity onto the initial α-cuprenene framework. mdpi.comresearchgate.net

Elucidation of Stereochemical Control in Biosynthesis

The biosynthesis of α-cuparenone is a highly stereospecific process, resulting in a product with a defined three-dimensional structure. This stereochemical control is exerted by the terpene synthase enzyme at multiple stages of the reaction cascade.

The enzyme precisely controls the stereochemical outcome of each step, including cyclizations and hydride shifts. rsc.orgnih.gov For example, the formation of the bisabolyl cation and its subsequent cyclization to the cuprenyl cation are stereospecific processes. Studies on the fungus Fusarium verticillioides have shown that the absolute configuration of the produced (R)-cuparene is related to the stereostructure of trichodiene, indicating a shared and stereochemically controlled biosynthetic origin. nih.gov

The enzyme's control is so precise that even subtle differences between enzymes can lead to different stereoisomers. It has been hypothesized that the formation of different stereoisomers of some natural products is controlled by closely related but distinct enzymes. nih.gov Furthermore, a single amino acid mutation in the active site of a terpene synthase can be enough to alter the stereochemical course of the reaction, leading to the formation of a different diastereomer of the product. mdpi.com This underscores the critical role of the protein scaffold in dictating the stereochemical fate of the reactive carbocation intermediates throughout the biosynthetic pathway.

Data Tables

Table 1: Products of the Terpene Synthase Cop6 from Coprinus cinereus

Click to view

| Compound | Relative Abundance |

| α-Cuprenene | Major |

| Cuparene | Major |

| Isobazzanene | Minor |

| α-Himachalene | Minor |

| β-Chamigrene | Minor |

| γ-Cuprenene | Minor |

| δ-Cuprenene | Minor |

| Data derived from analysis of products from the wild-type Cop6 enzyme. diva-portal.org |

Table 2: Side Products of a Fungal Terpene Synthase from Aspergillus fischeri

Click to view

| Compound | Class | Biosynthetic Intermediate |

| β-Bisabolene | Bisabolane | Bisabolyl cation |

| (E)-γ-Bisabolene | Bisabolane | Bisabolyl cation |

| Cuparene | Cuparane | Cuprenyl cation |

| δ-Cuprenene | Cuparane | Cuprenyl cation |

| trans-α-Bergamotene | Bergamotane | Intermediate D |

| α-Acoradiene | Acorane | Intermediate F |

| This table shows a selection of biosynthetically related sesquiterpenes produced by a single synthase, highlighting the role of common cationic intermediates. beilstein-journals.org |

Overview of Key Academic Research Domains

Research on α-cuparenone is predominantly concentrated in two main academic domains: the chemosystematics of liverworts and the development of synthetic organic chemistry methods.

Chemosystematics: Alpha-cuparenone and related sesquiterpenoids are characteristic chemical constituents of certain species of liverworts (Hepaticae). researchgate.net Chemosystematics is the field of study that uses the chemical constituents of organisms to understand their evolutionary relationships. The presence or absence of specific compounds like α-cuparenone can serve as a chemical marker to classify different species and genera of liverworts, helping to construct a more accurate phylogenetic tree for these organisms. researchgate.net The analysis of the volatile components from liverwort extracts, often by gas chromatography-mass spectrometry (GC-MS), reveals unique chemical profiles where cuparene-type sesquiterpenoids are key identifiers.

Synthetic Chemistry: As previously mentioned, the most extensive body of research on α-cuparenone is within synthetic organic chemistry. It serves as an ideal platform for the invention and validation of new chemical reactions. Research in this area focuses on:

Total Synthesis: Devising novel and efficient routes to construct the molecule from simple starting materials. researchgate.netacs.org

Methodology Development: Using the synthesis of α-cuparenone as a means to develop new reactions for forming carbon-carbon bonds, particularly for the creation of quaternary stereocenters. organic-chemistry.orgnih.gov

Asymmetric Catalysis: Designing chiral catalysts that can control the three-dimensional arrangement of atoms during the synthesis, leading to the selective formation of one enantiomer of α-cuparenone. nih.gov

Table 2: Key Research Domains for this compound

| Research Domain | Focus of Study | Key Research Questions |

| Chemosystematics | Classification of organisms (liverworts) based on their chemical constituents. | Can the presence of α-cuparenone help differentiate between liverwort species? What does its distribution imply about evolutionary relationships? |

| Synthetic Chemistry | Development of new methods for constructing complex molecules. | How can the α-quaternary stereocenter be constructed efficiently and with high stereocontrol? What new reactions can be developed using α-cuparenone as a target? |

Synthetic Chemistry of Alpha Cuparenone

Semisynthesis Approaches from Related Natural Products

Semisynthesis, which utilizes starting materials isolated from natural sources, offers an alternative to the often lengthy and complex process of total synthesis. scripps.edu In the context of alpha-cuparenone, this approach can leverage structurally related natural products as precursors. While specific examples of semisynthesis starting from other natural products to directly yield this compound are not extensively detailed in the provided search results, the concept involves modifying a readily available natural molecule through a few chemical steps to arrive at the target compound. For instance, a related cuparene-type sesquiterpene could potentially be oxidized to furnish this compound. The feasibility of such an approach hinges on the availability of a suitable starting material and the efficiency of the required chemical transformations.

Total Synthesis Strategies

The construction of this compound from simple, commercially available starting materials has been a fertile ground for synthetic innovation. Both racemic and enantioselective total syntheses have been accomplished, showcasing a diverse array of chemical reactions and strategic designs.

Development of Racemic Total Syntheses

Early efforts in the synthesis of this compound focused on producing the racemate, a mixture of both enantiomers. These syntheses were crucial in establishing viable routes to the core cyclopentanone (B42830) framework and in tackling the challenge of creating the vicinal quaternary and tertiary stereocenters.

A notable racemic synthesis involves a one-pot cyclopentannulation approach, which serves as a key step in the efficient construction of the molecule. thieme-connect.comncl.res.inthieme-connect.com Other strategies have employed various cyclization and rearrangement reactions to assemble the characteristic carbocyclic core. cdnsciencepub.comresearchgate.net For example, one approach utilizes a [2+2] cycloaddition followed by a ring expansion to form the five-membered ring. cdnsciencepub.comcdnsciencepub.com

| Key Strategy | Description | Reference |

| Cyclopentannulation | A one-pot reaction to form the five-membered ring. | thieme-connect.comncl.res.inthieme-connect.commolaid.com |

| [2+2] Cycloaddition/Ring Expansion | Formation of a cyclobutane (B1203170) intermediate followed by its expansion to a cyclopentanone. | cdnsciencepub.comcdnsciencepub.com |

| Diallylation/Ring-Closing Metathesis | A facile synthesis involving diallylation and a subsequent ring-closing metathesis (RCM) reaction. | acs.org |

| Three-Carbon Annelation | A short, regioselective synthesis using a three-carbon annulation strategy. | acs.org |

Enantioselective Total Syntheses

The demand for enantiomerically pure compounds in biological studies spurred the development of asymmetric syntheses of this compound. These routes aim to produce a single enantiomer, typically the naturally occurring form.

A variety of chiral auxiliaries, catalysts, and reagents have been employed to achieve high levels of enantioselectivity. One successful strategy involves the use of a palladium-catalyzed asymmetric conjugate addition of an arylboronic acid to a cyclopentenone derivative, which effectively sets the crucial quaternary stereocenter. lookchem.comresearchgate.net Another approach utilizes a chiral bicyclic lactam for the asymmetric synthesis of the quaternary carbon. acs.org The enantioselective total synthesis of highly oxidized this compound-type sesquiterpenoids, known as enokipodins, has also been accomplished, further demonstrating the versatility of these asymmetric strategies. nih.govtandfonline.com

| Key Strategy | Enantioselectivity | Reference |

| Palladium-Catalyzed Asymmetric Conjugate Addition | Utilizes a Pd(II)-PyOx catalyst to achieve up to 90% ee. | lookchem.comresearchgate.net |

| Chiral Bicyclic Lactams | Employs a chiral auxiliary to control the stereochemistry of the quaternary center. | acs.org |

| Meyers' Diastereoselective Alkylation | Applied in the synthesis of enokipodins, related to this compound. | nih.govtandfonline.com |

| Meinwald Rearrangement | Key reaction to construct the quaternary stereocenter in an asymmetric synthesis of (R)-α-cuparenone. | researchgate.net |

Key Methodologies and Strategic Approaches in this compound Synthesis

The total synthesis of this compound has been a platform for the application and development of a wide range of powerful synthetic methods. These can be broadly categorized into cyclization reactions to form the core structure and rearrangement reactions to modify the carbon skeleton.

The formation of the cyclopentane (B165970) ring is a critical step in any synthesis of this compound. Various cycloaddition and annulation strategies have been successfully employed.

Pauson-Khand Reaction: This cobalt-mediated [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a powerful tool for constructing cyclopentenones. beilstein-journals.orgnih.govbeilstein-journals.org It has been utilized in a formal total synthesis of this compound. beilstein-journals.orgnih.gov

[2+2] Cycloaddition: The cycloaddition of a ketene (B1206846) with an alkene to form a cyclobutanone (B123998) intermediate is a key step in several syntheses. cdnsciencepub.comacs.orgnih.govcapes.gov.br This intermediate can then undergo a ring expansion to yield the desired cyclopentanone. cdnsciencepub.com

[3+2] Cycloaddition: This type of cycloaddition has also been explored for the construction of the five-membered ring system. dntb.gov.uarsc.org

Cyclopentannulation: This term encompasses various methods for constructing a five-membered ring onto an existing structure. One-pot cyclopentannulation procedures have been reported as efficient key steps in racemic syntheses of this compound. thieme-connect.comncl.res.inthieme-connect.com

Rearrangement reactions have played a crucial role in several synthetic routes to this compound, often providing elegant solutions to the construction of its challenging architecture.

Photochemical Rearrangements: Light-induced reactions have been employed to construct the cyclopentane core. For example, a Norrish Type I reaction of a diketone precursor can lead to decarbonylation and subsequent cyclization to form this compound in high yield. acs.orgprinceton.edu A solid-state photodecarbonylation has also been used in an asymmetric synthesis. ntu.ac.ukrsc.org

Ring Expansions: The expansion of a four-membered ring to a five-membered ring is a common strategy. This can be achieved through various methods, including acid-catalyzed rearrangement of isopropenylcyclobutanols. researchgate.netresearchgate.net One synthesis relies on a ring expansion approach starting from a cyclobutanone intermediate. cdnsciencepub.comcdnsciencepub.com

Transition Metal-Catalyzed Processes (e.g., palladium-catalyzed, nickel-catalyzed)

Transition metal catalysis is central to many modern synthetic routes toward α-cuparenone, enabling efficient and selective bond formations.

Palladium-Catalyzed Processes Palladium catalysis has proven exceptionally effective for the synthesis of α-cuparenone, primarily through asymmetric conjugate additions. An efficient palladium catalyst system, prepared from PdCl₂, PhBOX, and AgSbF₆, facilitates the formation of the benzylic quaternary stereocenter by the conjugate addition of arylboronic acids to β,β-disubstituted enones, affording products in high yields and up to 99% enantiomeric excess. nih.gov This strategy enabled a two-step synthesis of (-)-α-cuparenone. nih.gov A related and extensively optimized method uses a Pd(II)-PyOx catalyst, which provides access to the key cyclopentanone intermediate with high yield and enantioselectivity. researchgate.netlookchem.com

Beyond conjugate addition, a palladium-catalyzed addition of an arylboronic acid to an allene, followed by an Eschenmoser-Claisen rearrangement, serves as the key step in the enantioselective total syntheses of α-cuparenone-type sesquiterpenoids like enokipodins A and B. nih.gov

Nickel-Catalyzed Processes Nickel-catalyzed reactions also offer viable pathways for α-cuparenone synthesis. Nickel acetylacetonate (B107027) is an effective catalyst for the 1,4-addition of trimethylaluminum (B3029685) to α,β-unsaturated ketones. thieme-connect.comresearchgate.net This reaction is particularly useful for transferring a methyl group to sterically hindered enones, a key step in a synthesis of β-cuparenone. thieme-connect.com The reaction is highly dependent on the solvent, with tetrahydrofuran (B95107) or ethyl acetate (B1210297) providing the best results. thieme-connect.comresearchgate.net More recently, enantioselective nickel-catalyzed electrochemical reductive conjugate additions have emerged as a promising strategy for synthesizing chiral compounds, where an electrical current drives the catalytic cycle. rsc.org Such methods have been applied to the conjugate addition of alkenyl bromides to α,β-unsaturated ketones, achieving high yields and excellent enantioselectivities. rsc.org

Table 2: Selected Transition Metal-Catalyzed Reactions in α-Cuparenone Synthesis

| Metal | Catalyst System / Ligand | Reaction Type | Substrates | Reference(s) |

| Palladium | Pd(TFA)₂ / (S)-PyOx | Asymmetric Conjugate Addition | Arylboronic acid + 3-methylcyclopent-2-enone | lookchem.com |

| Palladium | PdCl₂ / PhBOX / AgSbF₆ | Asymmetric Conjugate Addition | Arylboronic acid + β,β-disubstituted enone | nih.gov |

| Palladium | Not specified | Addition / Rearrangement | Arylboronic acid + Allene | nih.gov |

| Nickel | Ni(acac)₂ | Conjugate Addition | Trimethylaluminum + α,β-Unsaturated ketone | thieme-connect.comresearchgate.net |

| Nickel | NiBr₂·diglyme / Chiral Ligand | Electrochemical Reductive Conjugate Addition | Alkenyl bromide + α,β-Unsaturated ketone | rsc.org |

Photochemical Transformations in Solid State and Solution

Photochemical reactions provide unique and powerful strategies for constructing complex molecular architectures, often achieving transformations that are difficult under thermal conditions. acs.orgprinceton.edu In the context of α-cuparenone synthesis, photochemistry has been employed for key bond-forming and rearrangement steps.

A notable application is the synthesis of (±)-α-cuparenone through the irradiation of a diketone precursor, which undergoes a decarbonylation/cyclization sequence to yield the target molecule in 85% yield. acs.org

A highly innovative approach involves a solid-state photodecarbonylation reaction. rsc.orgntu.ac.uk In the synthesis of (+)-α-cuparenone, the photoirradiation of a hexasubstituted ketone as a nanocrystalline suspension in water led to the decarbonylated product in 80% yield. rsc.org This reaction is remarkable as it creates a structure with vicinal quaternary carbon centers. rsc.orgntu.ac.uk The success of this transformation requires the ketone substrate to be crystalline and to contain a radical-stabilizing group to support the biradical intermediate formed upon photoexcitation. rsc.org Such solid-state reactions can exhibit high stereospecificity, leveraging the constrained environment of the crystal lattice to control the reaction pathway. dntb.gov.ua

Efficiency and Atom Economy in Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly important metrics for evaluating synthetic routes. jocpr.com Atom economy measures how efficiently atoms from the reactants are incorporated into the final product, with addition reactions being inherently more atom-economical than substitution or elimination reactions that generate byproducts. jocpr.com

The synthesis of α-cuparenone has been approached with varying levels of efficiency and atom economy.

Highly Efficient Routes: The palladium-catalyzed conjugate addition of an arylboronic acid to an enone, followed by a second step, provides (-)-α-cuparenone in a concise two-step synthesis. nih.gov This represents a highly efficient pathway to the target molecule.

Atom-Economical Steps: Key steps like conjugate additions and cycloadditions are inherently atom-economical. jocpr.comresearchgate.net The photoinduced [3+2] cycloaddition of alkynes with aldehydes to form cyclopentanones is another example of a 100% atom-economical reaction that has been developed, highlighting a modern approach to constructing the core ring system. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthetic methodologies developed for α-cuparenone are versatile and have been adapted for the preparation of a range of structurally related derivatives and analogs.

Strategic Structural Modifications

The core synthetic strategies for α-cuparenone can be readily modified to produce analogs with different substitution patterns. For example, the palladium-catalyzed conjugate addition of arylboronic acids is not limited to p-tolylboronic acid. researchgate.netlookchem.com By using different arylboronic acids, a variety of analogs with modified aromatic rings can be synthesized. This flexibility is crucial for creating libraries of compounds for structure-activity relationship studies.

This strategic adaptability is demonstrated in the total syntheses of enokipodins A and B, which are antimicrobial sesquiterpenoids with an α-cuparenone-type structure. nih.gov The synthesis of these natural products was achieved by applying a key palladium-catalyzed reaction—the addition of an arylboronic acid to an allene—that is also relevant to the synthesis of the core cuparenone scaffold. nih.gov

Synthesis of Chiral and Achiral Analogs

Synthetic routes have been developed to access both racemic mixtures and specific enantiomers of α-cuparenone and its analogs.

Achiral (Racemic) Analogs: Many syntheses produce (±)-α-cuparenone, a racemic mixture of both enantiomers. ncl.res.inarkat-usa.orgresearchgate.net These routes often employ robust, non-asymmetric reactions like the gem-diallylation of a cyclopropyl (B3062369) methylbromide followed by ring-closing metathesis. tandfonline.com

Chiral Analogs: The demand for enantiomerically pure compounds has driven the development of numerous asymmetric syntheses. Both antipodes of α-cuparenone have been synthesized using a chiral pool approach, starting from readily available chiral molecules like L-malic acid. researchgate.netncl.res.in Asymmetric catalysis, such as the palladium-catalyzed conjugate addition, provides direct access to enantioenriched products, allowing for the targeted synthesis of either (+)- or (-)-α-cuparenone depending on the catalyst and reagents used. nih.govlookchem.com Furthermore, chiral auxiliaries, such as (+)- or (-)-p-menthane-3-carboxaldehyde, have been used to synthesize carbonyl compounds bearing a chiral quaternary carbon with high enantiomeric purity, a method that was successfully applied to the total synthesis of (+)-cuparenone. nih.gov

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Analysis Methodologies

Spectroscopic techniques form the cornerstone of structural elucidation in organic chemistry. For alpha-cuparenone, a suite of these methods has been employed to piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ethz.chnih.gov High-resolution NMR techniques, including one- and two-dimensional experiments, have been crucial in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of this compound. researchgate.net

Detailed analysis of ¹H NMR spectra reveals the chemical environment of each hydrogen atom, while ¹³C NMR provides information about the carbon skeleton. libretexts.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) help in distinguishing between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between neighboring protons and directly bonded proton-carbon pairs, respectively. researchgate.net These combined NMR data have been instrumental in confirming the cyclopentanone (B42830) ring structure and the substitution pattern of the tolyl group in this compound. griffith.edu.au

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~220 (C=O) |

| C2 | ~2.5 (m) | ~35 |

| C3 | - | ~48 |

| C4 | ~1.9 (m), ~2.3 (m) | ~36 |

| C5 | - | ~52 |

| C1' | - | ~145 |

| C2', C6' | ~7.2 (d) | ~129 |

| C3', C5' | ~7.1 (d) | ~126 |

| C4' | - | ~136 |

| Me (C3) | ~1.3 (s) | ~25 |

| Me (C5) | ~1.0 (s), ~0.6 (s) | ~28, ~21 |

| Me (C4') | ~2.3 (s) | ~21 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from typical values for similar structures. |

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound. nih.govpressbooks.pub For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of its molecular formula as C₁₅H₂₀O. griffith.edu.aunih.govpku.edu.cn

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wikipedia.org The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) group of the cyclopentanone ring, typically in the range of 1740-1725 cm⁻¹. libretexts.orgorgchemboulder.com Other absorptions corresponding to C-H stretching and bending vibrations of the alkyl and aromatic parts of the molecule are also observed. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. azooptics.com The spectrum of this compound is expected to show absorptions related to the aromatic tolyl group. The position and intensity of these absorption bands can be correlated with the structure of the chromophore. azooptics.comresearchgate.net

Chiroptical Characterization for Absolute Configuration Determination

Since this compound is a chiral molecule, determining its absolute configuration is a critical aspect of its stereochemical characterization. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose. mdpi.com

Vibrational Circular Dichroism (VCD) is a powerful method for determining the absolute configuration of chiral molecules in solution. spark904.nlbruker.com VCD measures the difference in absorption of left and right circularly polarized infrared light. bruker.com By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum mechanical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. spark904.nl Other chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) can also be used, often in conjunction with computational predictions, to confirm the absolute stereochemistry. researchgate.net

X-ray Crystallographic Studies on this compound and its Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govcam.ac.uk While obtaining suitable crystals of this compound itself can be challenging, the analysis of crystalline derivatives can provide unequivocal proof of its structure and relative stereochemistry. mdpi.com The diffraction pattern of X-rays passing through a single crystal allows for the precise calculation of atomic positions, bond lengths, and bond angles. nih.gov This technique has been used to confirm the molecular structures of compounds related to this compound. researchgate.net

Computational Chemistry for Conformational Analysis and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern structural elucidation, complementing experimental data. researchgate.net Density Functional Theory (DFT) calculations are widely used to predict various molecular properties of this compound. uni-bonn.detesisenred.net

These computational methods allow for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional arrangements. Furthermore, DFT can be used to predict NMR chemical shifts. uni-bonn.de By comparing the calculated NMR data for different possible stereoisomers with the experimental data, the correct structure can be confirmed. researchgate.net This approach is particularly valuable when experimental data alone is insufficient for a complete structural assignment. biorxiv.org Computational models can also provide insights into the molecule's electronic structure and predict its chemical reactivity.

Biological Activity and Mechanistic Investigations

Antimicrobial Properties

Cuparene-type sesquiterpenoids, including oxidized forms structurally related to alpha-cuparenone, have demonstrated notable antimicrobial effects. These activities are primarily documented from compounds isolated from fungal cultures, such as those from Flammulina velutipes.

Research has identified several cuparene-type sesquiterpenoids with activity against Gram-positive bacteria. Notably, compounds known as enokipodins A, B, C, and D, which are highly oxygenated cuparene derivatives isolated from the mycelial culture of Flammulina velutipes, have shown antibacterial effects. researchgate.netencyclopedia.pub These compounds are reported to be active against Bacillus subtilis and Staphylococcus aureus. researchgate.net Another group of related compounds, flamvelutpenoids A–D, also isolated from F. velutipes, exhibited weak antibacterial activity against B. subtilis and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values greater than 100 μM. researchgate.net In contrast, studies on enokipodins indicated they were inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens, suggesting a degree of selectivity in their antibacterial spectrum. encyclopedia.pub

| Compound/Derivative | Microorganism | Activity Noted | Source Organism |

|---|---|---|---|

| Enokipodins A, B, C, D | Bacillus subtilis | Active | Flammulina velutipes |

| Enokipodins A, B, C, D | Staphylococcus aureus | Active | Flammulina velutipes |

| Enokipodins A, B, C, D | Escherichia coli | Inactive | Flammulina velutipes |

| Enokipodins A, B, C, D | Pseudomonas fluorescens | Inactive | Flammulina velutipes |

| Flamvelutpenoids A, B, C, D | Bacillus subtilis | Weak (MIC > 100 μM) | Flammulina velutipes |

| Flamvelutpenoids A, B, C, D | Methicillin-resistant Staphylococcus aureus (MRSA) | Weak (MIC > 100 μM) | Flammulina velutipes |

| Enokipodins A, B, C, D | Cladosporium herbarum | Active | Flammulina velutipes |

The same family of cuparene-type sesquiterpenoids has also been evaluated for antifungal properties. Enokipodins A, B, C, and D, isolated from F. velutipes, have demonstrated antifungal activity against the fungus Cladosporium herbarum. researchgate.netencyclopedia.pub This indicates that these this compound-related structures possess a breadth of antimicrobial action that extends to fungal pathogens.

Other Reported Biological Effects (in vitro and in vivo non-human studies)

Beyond antimicrobial effects, research into cuparene sesquiterpenoids and related compounds has suggested other potential biological activities, primarily from in vitro studies on non-human cell lines or related natural products.

Direct studies on this compound itself are limited, but research on its derivatives provides insight into its potential bioactivities. For instance, the cuparene-type sesquiterpenoids enokipodins B and D have been reported to exhibit moderate cytotoxic activity against several human tumor cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and SGC7901 (gastric cancer). encyclopedia.pub Similarly, deconin A, a conjugate of cuparenic acid and mevalonic acid, has also shown cytotoxic effects. researchgate.net

Furthermore, the broader class of sesquiterpenoids, to which this compound belongs, is known for a wide range of biological effects. Endoperoxy cuparene-type sesquiterpenoids have been identified, and sesquiterpenoid peroxides as a group are associated with anti-inflammatory and antiprotozoal activities. nih.gov While these effects have not been specifically demonstrated for this compound, the activities of these structurally related compounds suggest potential avenues for future investigation.

Mechanistic Pathways of Biological Action

The precise molecular mechanisms through which this compound and its derivatives exert their biological effects are not yet fully elucidated. However, studies on related terpenoid compounds provide a basis for proposed modes of action.

For many antimicrobial terpenoids, the primary cellular target is the bacterial cell membrane. aimspress.comfrontiersin.org These lipophilic compounds can intercalate into the lipid bilayer, disrupting its structure and integrity. aimspress.com For example, the structurally related tricyclic sesquiterpene α-copaene is believed to exert its antibacterial effect by damaging the cell membrane, leading to the formation of surface pores and subsequent leakage of cellular contents. doi.org It is plausible that this compound shares a similar mechanism, interacting with the phospholipid components of bacterial membranes.

Another potential set of cellular targets includes essential enzymes. Various fungal sesquiterpenoids have been found to inhibit enzymes such as HMG-CoA reductase and protein tyrosine phosphatase-1B. encyclopedia.pub Inhibition of such enzymes, which are critical for cellular metabolism and signaling, could represent an alternative or complementary mechanism of action. However, specific enzyme inhibition by this compound has not been reported.

Based on the activities of related compounds, the primary proposed mode of antimicrobial action for this compound involves the disruption of cell membrane permeability. This mechanism is common for many lipophilic antimicrobial peptides and terpenoids. plos.orgopenaccessjournals.com By compromising the membrane, the compound can induce a loss of ion gradients, leakage of essential intracellular molecules like ATP and nucleic acids, and ultimately lead to cell death. plos.org

A secondary proposed mechanism is the inhibition of crucial enzyme activity. encyclopedia.pub If this compound or its derivatives can bind to the active site of enzymes vital for bacterial survival, such as those involved in cell wall synthesis or energy production, it would constitute a potent mode of action. scielo.org.mx Further research, including molecular docking and enzymatic assays, is needed to identify specific molecular interactions and confirm these proposed mechanistic pathways for this compound. mdpi.combiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The exploration of the structure-activity relationships (SAR) of α-cuparenone and its synthetic and naturally occurring analogs has provided crucial insights into the chemical features essential for their biological activities, particularly their cytotoxic effects against various cancer cell lines. These studies have primarily focused on modifications of the aromatic ring, the cyclopentanone (B42830) moiety, and the stereochemistry of the molecule.

Research Findings

Research into cuparene-type sesquiterpenoids isolated from the edible mushroom Flammulina velutipes has been a significant source of SAR data. Among these, the enokipodins, which are highly oxygenated derivatives of α-cuparenone, have demonstrated notable biological activity.

Studies have shown that the oxidation state of the aromatic ring plays a critical role in the cytotoxic and antimicrobial activities of these compounds. For instance, enokipodins B and D, which are the benzoquinone derivatives of enokipodins A and C respectively, exhibit moderate cytotoxic activity against a panel of human cancer cell lines. researchgate.nettandfonline.com Specifically, sesquiterpenes from F. velutipes, including enokipodins, have shown moderate cytotoxicity against human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), SGC7901 (stomach cancer), and A549 (lung cancer), with IC50 values reported to be in the range of 20 to 100 μg/mL. frontiersin.org

Further investigations have revealed more potent activity in other analogs. For example, enokipodin C was found to exhibit moderate to potent cytotoxicity against A549, HeLa (cervical cancer), and SMMC-7721 (liver cancer) cells, with IC50 values ranging from 3.69 to 11.84 μM. researchgate.nettandfonline.comresearchgate.net This suggests that specific hydroxylation patterns on the aromatic ring can enhance cytotoxic effects.

In contrast to the cytotoxic enokipodins B and D, their precursors, enokipodins A and C, which possess a hydroquinone-type aromatic ring, have shown selective antimalarial activity against Plasmodium falciparum with IC50 values of 2.4 and 1.1 µg/mL, respectively, but were less effective against cancer cell lines. tandfonline.com This highlights that the oxidation state of the aromatic ring is a key determinant for differentiating between anticancer and antimalarial activities.

Other related sesquiterpenoids from F. velutipes, such as flammulinolides, have also been evaluated. Flammulinolide C demonstrated strong cytotoxicity against HeLa cells with an IC50 of 3.0 μM, while flammulinolide A was active against KB (nasopharyngeal carcinoma) and HepG2 cells with IC50 values of 3.6 and 34.7 μM, respectively. frontiersin.org

The synthesis of various analogs has further contributed to understanding the SAR. The enantioselective synthesis of α-cuparenone and its isomers is an active area of research, suggesting that the stereochemistry of the quaternary carbon center is likely crucial for biological activity, although detailed comparative studies on the cytotoxicity of different enantiomers are still emerging. ncl-india.orgresearchgate.netresearchgate.netorganic-chemistry.org

The following interactive data tables summarize the cytotoxic activities of α-cuparenone and its key analogs.

Table 1: Cytotoxicity of Enokipodins and Related Sesquiterpenoids

| Compound | Cell Line | Activity (IC50) | Reference |

| Enokipodins (general) | HepG2, MCF-7, SGC7901, A549 | 20-100 µg/mL | frontiersin.org |

| Enokipodin B | HepG2, MCF-7, A549, SGC7901 | Moderate Cytotoxicity | researchgate.nettandfonline.com |

| Enokipodin D | HepG2, MCF-7, A549, SGC7901 | Moderate Cytotoxicity | researchgate.nettandfonline.com |

| Enokipodin C | A549, HeLa, SMMC-7721 | 3.69 - 11.84 µM | researchgate.nettandfonline.comresearchgate.net |

| Flammulinolide A | KB | 3.6 µM | frontiersin.org |

| Flammulinolide A | HepG2 | 34.7 µM | frontiersin.org |

| Flammulinolide C | HeLa | 3.0 µM | frontiersin.org |

Table 2: Antimalarial Activity of Enokipodins

| Compound | Organism | Activity (IC50) | Reference |

| Enokipodin A | Plasmodium falciparum | 2.4 µg/mL | tandfonline.com |

| Enokipodin C | Plasmodium falciparum | 1.1 µg/mL | tandfonline.com |

These findings collectively indicate that the cytotoxic potency of α-cuparenone analogs can be significantly modulated by the substitution pattern and oxidation state of the aromatic ring. The presence of a benzoquinone moiety or specific hydroxylations appears to be a key structural feature for enhancing anticancer activity.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. chromatographyonline.com The process relies on the differential distribution of sample components between a stationary phase and a mobile phase. chromatographyonline.com For compounds like α-cuparenone, gas and liquid chromatography are the most pertinent methods.

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds such as sesquiterpenes. sci-hub.se In GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a specialized column containing the stationary phase. isolution.re.kr The separation is based on the differential affinities of compounds for the stationary phase; molecules with a higher affinity are retained longer and thus elute later. isolution.re.kr

GC is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). future4200.commdpi.com While GC-FID is a robust method for quantification, offering high sensitivity, GC-MS provides the dual benefit of separation and structural identification by analyzing the mass-to-charge ratio of fragmented ions. mdpi.comoup.com This combination is particularly powerful for identifying specific terpenes in complex mixtures like essential oils. oup.com

For α-cuparenone, which is a chiral molecule, enantioselective GC is essential for separating its enantiomers. This is achieved using chiral stationary phases (CSPs), most commonly based on derivatized cyclodextrins. sigmaaldrich.comgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their chiral structure allows for the differential interaction and separation of enantiomers. gcms.czresearchgate.net The choice of cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) can be tailored to optimize the separation of specific compounds. sigmaaldrich.commdpi.com Two-dimensional GC (GCxGC) can further enhance resolution by using two columns with different selectivities, which is especially useful for separating sesquiterpene enantiomers in very complex samples. chromatographyonline.comsigmaaldrich.com

Table 1: Example of GC-MS Parameters for Sesquiterpene Analysis

| Parameter | Condition | Reference |

| Column | CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Injector Temperature | 260 °C (Splitless mode) | nih.gov |

| Oven Program | 45 °C (5 min), then 10 °C/min to 80 °C, then 2 °C/min to 240 °C | nih.gov |

| Carrier Gas | Helium (10 psi constant pressure) | nih.gov |

| Detector | Mass Spectrometer (MS) | nih.gov |

| MS Transfer Line | 250 °C | nih.gov |

| Acquisition Mode | Total Ion Current (TIC) and Selected Ion Monitoring (SIM) | nih.gov |

| Mass Range | 40–200 m/z | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate, identify, and quantify components in a mixture. stackexchange.com It is particularly advantageous for compounds that are not sufficiently volatile for GC analysis. stackexchange.com HPLC operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). stackexchange.com

There are two primary modes of HPLC relevant to the analysis of compounds like α-cuparenone:

Normal-Phase HPLC (NP-HPLC) : This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). moravek.comhawach.com Polar compounds are retained longer as they interact more strongly with the stationary phase. libretexts.org NP-HPLC is well-suited for separating non-polar compounds and isomers that are soluble in organic solvents. hawach.comlibretexts.org

Reversed-Phase HPLC (RP-HPLC) : This is the more common mode, employing a non-polar stationary phase (e.g., C8 or C18-modified silica) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). moravek.comsepscience.com In RP-HPLC, non-polar compounds are retained longer due to hydrophobic interactions with the stationary phase. scielo.br

The choice between normal and reversed-phase depends on the analyte's solubility and polarity. scielo.br For chiral separations, specialized chiral stationary phases are also available for HPLC, allowing for the resolution of enantiomers.

Spectrometric Methods for Quantification

While chromatography separates the components of a mixture, spectrometry is required for their detection and quantification.

Mass Spectrometry (MS) is the foremost technique for the quantification of α-cuparenone, especially when coupled with GC (GC-MS). um.edu.mo Quantification can be performed in several ways. In full-scan mode, the total ion current (TIC) chromatogram is used. For higher sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) is employed. nih.govum.edu.monih.gov In SIM mode, the mass spectrometer is set to detect only a few specific fragment ions that are characteristic of the target analyte, thereby reducing background noise and improving detection limits. nih.govum.edu.mo For instance, in the analysis of various sesquiterpenes, specific ions are monitored to quantify each compound. um.edu.monih.govchromatographyonline.com

The accuracy of quantification is enhanced by using internal standards, which are added to the sample in a known concentration to correct for variations during sample preparation and injection. researchgate.net For the highest level of accuracy, stable isotope-labeled internal standards are the gold standard, as they behave almost identically to the analyte during extraction and ionization.

High-resolution mass spectrometry (HRMS) offers even greater specificity by measuring mass-to-charge ratios with very high accuracy, allowing for the determination of elemental composition and confident differentiation of compounds with the same nominal mass.

Sample Preparation and Matrix Interference Considerations in Analytical Protocols

The analysis of α-cuparenone in complex matrices, such as essential oils, plant tissues, or food products, requires meticulous sample preparation to isolate the analyte and remove interfering compounds. mdpi.com The presence of co-extracted matrix components can significantly affect the accuracy and precision of quantitative analysis, a phenomenon known as the matrix effect. mdpi.commdpi.com

A common initial step for extracting volatile compounds like α-cuparenone from plant material is hydrodistillation . usm.mybrjac.com.brtandfonline.com This process involves boiling the plant material in water and collecting the volatilized compounds after condensation. researchgate.netacs.org However, this technique can sometimes cause thermal degradation of less stable compounds. usm.my

To avoid the use of high temperatures and organic solvents, Headspace Solid-Phase Microextraction (HS-SPME) has become a widely used technique. usm.myscielo.br In HS-SPME, a fiber coated with an extractive stationary phase is exposed to the headspace (the gas phase) above the sample. scielo.br Volatile analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. nih.gov The efficiency of HS-SPME depends on several parameters, including the fiber coating, extraction temperature, and time, which must be optimized for the target analytes. stackexchange.comnih.gov

In LC-MS analysis, the matrix effect is a significant concern. It refers to the suppression or enhancement of the analyte's ionization efficiency caused by co-eluting compounds from the sample matrix. mdpi.comchromatographyonline.com This can lead to inaccurate quantification. mdpi.com To mitigate these effects, rigorous sample cleanup is essential. Techniques like Solid-Phase Extraction (SPE) are employed to remove interfering substances such as pigments and phospholipids. acs.org Simply diluting the sample extract can also be an effective strategy to reduce the concentration of interfering matrix components and thereby minimize their impact on analyte ionization.

Future Research Directions and Potential Applications of Alpha Cuparenone

The sesquiterpenoid alpha-cuparenone, a natural product found in various plants and fungi, stands as a molecule of significant interest due to its compact, sterically congested structure and notable biological activities. While past research has established foundational knowledge, the future of this compound research is poised for significant expansion. This article explores the prospective avenues of investigation, from refining its synthesis to fully unlocking its biological and biotechnological potential.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing alpha-Cuparenone from natural sources?

- Methodological Answer : Researchers should employ chromatographic techniques (e.g., HPLC, GC-MS) for isolation, coupled with spectroscopic analysis (NMR, IR) for structural confirmation. For purity assessment, use quantitative NMR (qNMR) or high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent systems, column specifications, and spectroscopic parameters in detail .

Q. How can researchers optimize synthetic routes for this compound to improve yield and stereochemical fidelity?

- Methodological Answer : Utilize reaction optimization frameworks (e.g., Design of Experiments, DoE) to test variables like catalysts, temperature, and solvent polarity. Monitor stereochemical outcomes via chiral HPLC or X-ray crystallography. Compare yields against established protocols and validate scalability through pilot-scale trials .

Q. What quality control measures are critical when reporting this compound’s physical and chemical properties?

- Methodological Answer : Adhere to IUPAC guidelines for reporting melting points, optical rotation, and solubility. Cross-validate data using multiple analytical techniques (e.g., differential scanning calorimetry for melting points). Disclose instrument calibration protocols and reference standards to ensure comparability across studies .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s bioactivity across different assay systems?

- Methodological Answer : Conduct a systematic review to identify variables such as cell line specificity, assay conditions (e.g., pH, incubation time), or solvent effects. Use meta-analysis tools to quantify heterogeneity. Validate findings through orthogonal assays (e.g., in vitro enzymatic vs. whole-cell models) and apply the FINER criteria to reassess experimental feasibility and relevance .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine computational approaches (molecular docking, MD simulations) with experimental validation (e.g., SPR for binding affinity, CRISPR knockouts for target identification). Use isotopic labeling or fluorescent probes to track cellular uptake and localization. Cross-reference proteomic/transcriptomic datasets to identify signaling pathways .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Reanalyze raw spectral data for baseline corrections and signal-to-noise ratios. Collaborate with independent labs to reproduce results. Publish full spectral assignments (e.g., -NMR DEPT, 2D-COSY) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Q. What frameworks are recommended for designing studies on this compound’s ecological roles in plant-microbe interactions?

- Methodological Answer : Apply ecological modeling (e.g., network analysis) to map compound interactions within microbiomes. Use metabolomic profiling (LC-MS/MS) to correlate this compound production with microbial community shifts. Integrate field studies with controlled lab experiments to distinguish environmental vs. genetic influences .

Guidelines for Data Presentation

- Tables : Include comparative data on synthetic yields, bioactivity IC values, or spectroscopic assignments. Use Roman numerals for table labels and footnotes for statistical methods (e.g., ANOVA p-values) .

- Figures : Provide high-resolution chromatograms, dose-response curves, or molecular docking poses. Annotate critical regions (e.g., NMR peaks, binding pockets) and ensure color accessibility for readers with visual impairments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.